

Spectroscopic Profile of Propyl Oleate: A Technical Guide

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Compound of Interest

Compound Name: *Propyl oleate*

Cat. No.: *B7804032*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **propyl oleate** (propyl (Z)-octadec-9-enoate), a fatty acid ester with applications in various scientific and industrial fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of **propyl oleate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Propyl Oleate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.34	Multiplet	2H	-CH=CH- (Olefinic protons)
~4.05	Triplet	2H	-O-CH ₂ -CH ₂ -CH ₃
~2.28	Triplet	2H	-CH ₂ -COO-
~2.01	Multiplet	4H	-CH ₂ -CH=CH-CH ₂ -
~1.62	Sextet	2H	-O-CH ₂ -CH ₂ -CH ₃
~1.28	Multiplet	20H	-(CH ₂) _n - (Aliphatic chain)
~0.92	Triplet	3H	-O-CH ₂ -CH ₂ -CH ₃
~0.88	Triplet	3H	-CH ₂ -CH ₃ (Oleate tail)

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Propyl Oleate**

Chemical Shift (δ) ppm	Assignment
~173	C=O (Ester carbonyl)
~130	-CH=CH- (Olefinic carbons)
~65	-O-CH ₂ -
~34	-CH ₂ -COO-
~32	-(CH ₂) _n -
~29-30	-(CH ₂) _n -
~27	-CH ₂ -CH=
~25	-CH ₂ -CH ₂ -COO-
~22	-O-CH ₂ -CH ₂ -
~14	-CH ₃ (Oleate tail)
~10	-O-CH ₂ -CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Propyl Oleate**

Wavenumber (cm-1)	Intensity	Vibrational Mode	Functional Group
~3005	Medium	=C-H Stretch	Alkene
~2925	Strong	C-H Asymmetric Stretch	Alkane
~2855	Strong	C-H Symmetric Stretch	Alkane
~1740	Strong	C=O Stretch	Ester
~1465	Medium	C-H Bend	Alkane
~1170	Strong	C-O Stretch	Ester
~722	Medium	C-H Rocking	Alkane

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for **Propyl Oleate** (Electron Ionization)

m/z	Relative Abundance	Assignment
324.5	Low	[M] ⁺ (Molecular Ion)
265	Moderate	[M - OCH ₂ CH ₂ CH ₃] ⁺
69	High	[C ₅ H ₉] ⁺
55	Base Peak	[C ₄ H ₇] ⁺
43	High	[C ₃ H ₇] ⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **propyl oleate**.

NMR Spectroscopy

Instrumentation:

- A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

- Dissolve approximately 10-20 mg of **propyl oleate** in 0.6-0.8 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 12-15 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16.
- Temperature: 298 K.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Spectral Width: 200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.
- Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale to the TMS signal at 0 ppm.
- Integrate the signals for ^1H NMR.

FT-IR Spectroscopy

Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of neat **propyl oleate** liquid directly onto the ATR crystal.

Acquisition:

- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Mode: Transmittance or Absorbance.

Data Processing:

- Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
- Identify and label the major absorption peaks.

Mass Spectrometry (GC-MS)

Instrumentation:

- A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Sample Preparation:

- Dilute the **propyl oleate** sample in a volatile organic solvent such as hexane or ethyl acetate to a concentration of approximately 1 mg/mL.

GC Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5-10 minutes at 280 °C.
- Injection Volume: 1 μ L.
- Split Ratio: 20:1 or as appropriate for the sample concentration.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

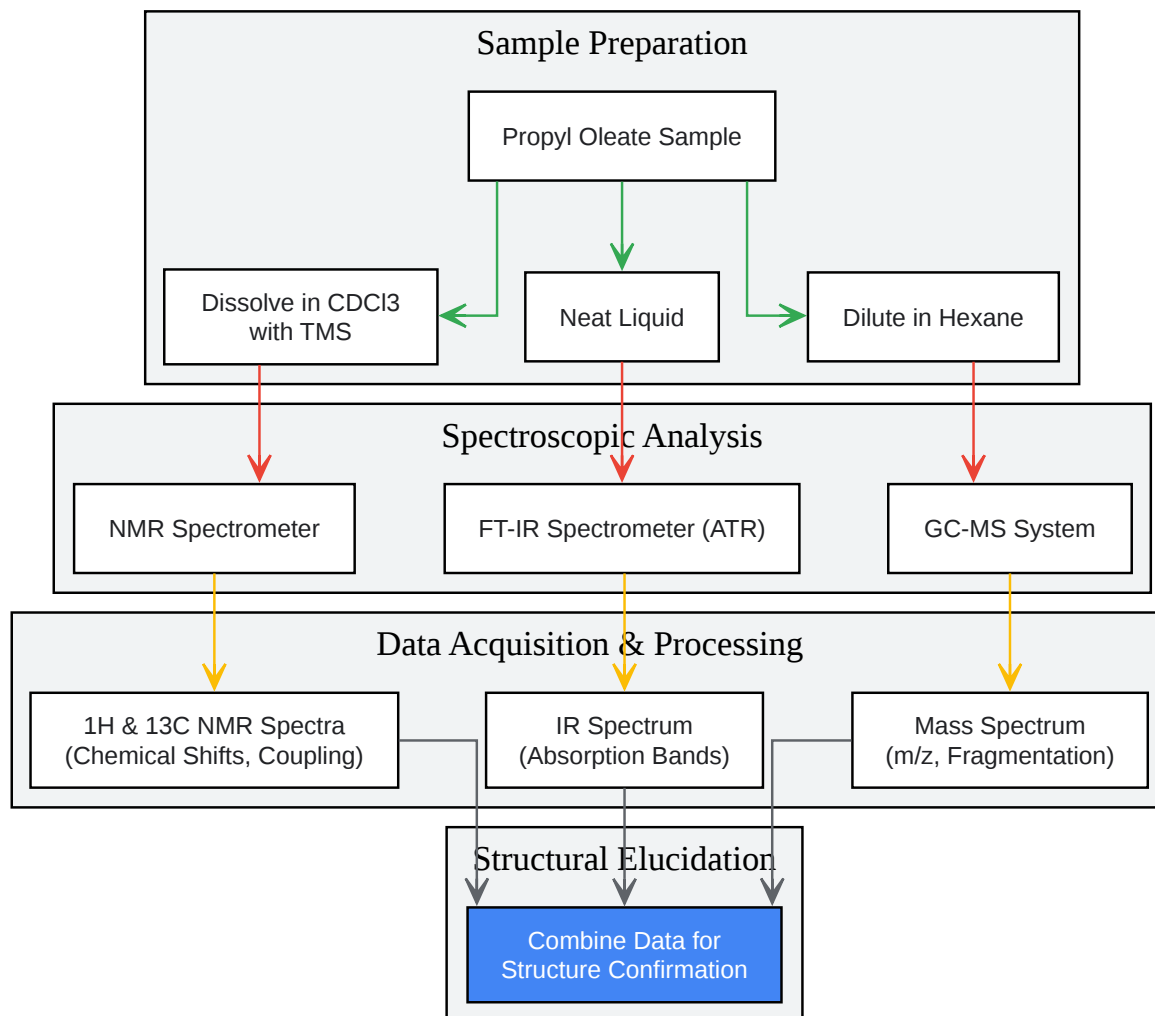
- Mass Range: m/z 40-500.
- Scan Speed: 2 scans/second.

Data Processing:

- Identify the peak corresponding to **propyl oleate** in the total ion chromatogram (TIC).
- Extract the mass spectrum for that peak.
- Identify the molecular ion peak and major fragment ions.
- Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **propyl oleate**.



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Caption: Workflow for Spectroscopic Analysis of **Propyl Oleate**.

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